molecular formula C20H14ClN B1682452 2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile

2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile

Cat. No.: B1682452
M. Wt: 303.8 g/mol
InChI Key: JHNRTPKGSCVKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRAM 39: 2-Chloro-α,α-diphenylbenzeneacetonitrile , is a selective blocker of intermediate-conductance calcium-activated potassium channels. This compound is primarily used in scientific research to study the function of these potassium channels and their role in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRAM 39 involves the reaction of 2-chlorobenzyl chloride with benzophenone in the presence of a base such as sodium hydride . The reaction typically takes place in an aprotic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for TRAM 39 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: TRAM 39 primarily undergoes substitution reactions due to the presence of the chlorine atom and the nitrile group . These reactions can be facilitated by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Nucleophiles: such as or can react with TRAM 39 in the presence of a base.

    Solvents: like or are commonly used.

    Reaction temperatures: typically range from room temperature to elevated temperatures, depending on the reactivity of the nucleophile.

Major Products: The major products of these substitution reactions are typically derivatives of TRAM 39 where the chlorine atom has been replaced by the nucleophile .

Scientific Research Applications

Chemistry: TRAM 39 is used to study the properties and functions of intermediate-conductance calcium-activated potassium channels. It helps in understanding the role of these channels in various chemical processes.

Biology: In biological research, TRAM 39 is used to investigate the physiological and pathological roles of potassium channels in cells. It is particularly useful in studying the regulation of cellular excitability and ion transport .

Medicine: By blocking specific potassium channels, it helps researchers understand the underlying mechanisms of these conditions .

Industry: While its primary use is in research, TRAM 39 could potentially be used in the development of new therapeutic agents targeting potassium channels.

Comparison with Similar Compounds

    TRAM 34: Another selective blocker of intermediate-conductance calcium-activated potassium channels, but with different binding affinities and specificities.

    NS6180: A compound that also targets intermediate-conductance calcium-activated potassium channels but has a different chemical structure and potency.

Uniqueness: TRAM 39 is unique due to its specific chemical structure, which provides a distinct binding affinity and selectivity for intermediate-conductance calcium-activated potassium channels. This makes it a valuable tool in research for studying these channels and their roles in various physiological and pathological conditions .

Properties

IUPAC Name

2-(2-chlorophenyl)-2,2-diphenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN/c21-19-14-8-7-13-18(19)20(15-22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNRTPKGSCVKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile
Reactant of Route 3
Reactant of Route 3
2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile
Reactant of Route 4
Reactant of Route 4
2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile
Reactant of Route 5
Reactant of Route 5
2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile
Reactant of Route 6
Reactant of Route 6
2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile
Customer
Q & A

Q1: How does TRAM-39 interact with IKCa1 channels and what are the downstream effects of this interaction?

A1: TRAM-39 acts as a selective blocker of IKCa1 channels. [, ] While the precise binding site remains to be fully elucidated, studies suggest that TRAM-39 likely interacts with the channel pore, occluding the flow of potassium ions. [, ] This blockade inhibits the hyperpolarizing current mediated by IKCa1, influencing cellular excitability and various physiological processes. For instance, in Paneth cells, TRAM-39 was shown to inhibit the secretion of α-defensins, highlighting a role for IKCa1 in mucosal defense. []

Q2: The provided research mentions that TRAM-39 is more potent than its analog TRAM-7. What can be inferred about the structure-activity relationship (SAR) of these compounds?

A2: While the exact structure of TRAM-7 is not provided, the fact that TRAM-39 exhibits higher potency as an IKCa1 inhibitor suggests crucial structural differences influencing their interaction with the channel. [] Further SAR studies exploring modifications to the TRAM scaffold (2-Chloro-α,α-diphenylbenzeneacetonitrile) could reveal specific moieties critical for binding affinity and selectivity. Such information is invaluable for designing more potent and selective IKCa1 modulators.

Q3: How does the selectivity of TRAM-39 for IKCa1 channels compare to other potassium channel blockers?

A3: TRAM-39 displays a significant degree of selectivity for IKCa1 channels over other potassium channels. Studies demonstrate its inability to block other calcium-activated potassium channels, such as the small-conductance (SKCa) and large-conductance (BKCa) channels. [, ] For instance, in studies investigating endothelial-derived hyperpolarizing factor (EDHF), TRAM-39 effectively suppressed IKCa-mediated vasodilation without affecting responses attributed to SKCa or BKCa channels. [, ] This selectivity makes TRAM-39 a valuable tool for dissecting the specific contributions of IKCa1 channels in complex physiological systems.

Q4: The research mentions the use of TRAM-39 in studying endothelium-dependent hyperpolarization (EDHF). Can you elaborate on the role of IKCa1 in this process?

A4: EDHF is a critical regulator of vascular tone, mediating vasodilation in various vascular beds. [, , ] Studies utilizing TRAM-39 have provided compelling evidence supporting the involvement of IKCa1 channels in EDHF-mediated responses. [, , ] Specifically, blockade of IKCa1 by TRAM-39 attenuates or abolishes EDHF-mediated vasodilation, indicating that activation of these channels in endothelial cells contributes significantly to this relaxation response.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.